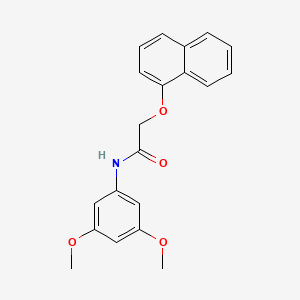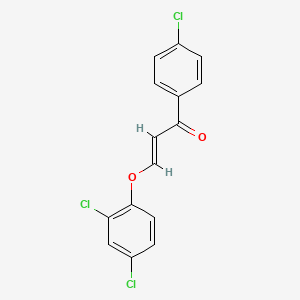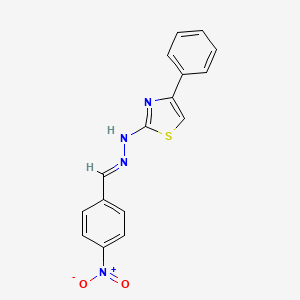
ethyl 4-(2-adamantyl)-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-adamantyl)-1-piperazinecarboxylate, commonly known as A-366, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development. A-366 is a potent inhibitor of the histone lysine methyltransferase SETD8, which plays a crucial role in regulating gene expression and cell proliferation.
Aplicaciones Científicas De Investigación
A-366 has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent anti-proliferative activity against several cancer cell lines, including breast, prostate, and lung cancer. A-366 achieves this by inhibiting the activity of SETD8, which is overexpressed in many types of cancer and plays a critical role in tumor growth and metastasis. In addition, A-366 has been shown to enhance the efficacy of other anti-cancer drugs, such as cisplatin and doxorubicin.
Mecanismo De Acción
A-366 exerts its pharmacological effects by selectively inhibiting the activity of SETD8, which is a histone lysine methyltransferase. SETD8 plays a crucial role in regulating gene expression and cell proliferation by adding a methyl group to the lysine residue of histone H4. This modification is essential for maintaining the stability of the chromatin structure and ensuring proper gene expression. By inhibiting the activity of SETD8, A-366 disrupts the normal functioning of the cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
A-366 has been shown to exhibit potent anti-proliferative activity against several cancer cell lines, including breast, prostate, and lung cancer. It achieves this by inducing cell cycle arrest and apoptosis in cancer cells. In addition, A-366 has been shown to enhance the efficacy of other anti-cancer drugs, such as cisplatin and doxorubicin. However, A-366 has not been extensively studied for its biochemical and physiological effects, and further research is required to fully understand its pharmacological properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A-366 has several advantages for lab experiments. It is a potent and selective inhibitor of SETD8, which makes it an ideal tool for studying the role of this enzyme in cancer biology. In addition, A-366 has been shown to exhibit synergistic effects with other anti-cancer drugs, which makes it a promising candidate for combination therapy. However, A-366 has several limitations for lab experiments. It has low solubility in aqueous solutions, which makes it difficult to administer in vivo. In addition, A-366 has not been extensively studied for its toxicity and pharmacokinetic properties, which may limit its clinical applications.
Direcciones Futuras
A-366 has significant potential for drug discovery and development. Future research should focus on optimizing the synthesis method to improve the yield and purity of the product. In addition, further studies are required to fully understand the pharmacological properties of A-366, including its toxicity, pharmacokinetics, and bioavailability. Moreover, A-366 can be used as a tool for studying the role of SETD8 in cancer biology and identifying novel therapeutic targets. Finally, A-366 can be used in combination with other anti-cancer drugs to enhance their efficacy and reduce their toxicity.
Métodos De Síntesis
The synthesis of A-366 involves a multi-step process that starts with the reaction of 2-adamantanone with ethyl 4-piperazinecarboxylate in the presence of sodium hydride. The resulting intermediate is then treated with trifluoroacetic acid to obtain the final product, A-366. The overall yield of this process is around 25%, and the purity of the product can be improved by using chromatographic techniques.
Propiedades
IUPAC Name |
ethyl 4-(2-adamantyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-2-21-17(20)19-5-3-18(4-6-19)16-14-8-12-7-13(10-14)11-15(16)9-12/h12-16H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMNADVZWLLKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5766214.png)
![3-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5766221.png)
![5-{[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5766227.png)

![2,4-dichloro-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5766244.png)
![4-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B5766259.png)
![2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5766265.png)
![ethyl [5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5766272.png)


![N-(2-{2-[2,4-bis(allyloxy)benzylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5766301.png)
![N-ethyl-3-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5766310.png)
![N-(2-furylmethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5766314.png)
